BTK Inhibitory Potency: Direct Head-to-Head Comparison with Closest Patent Analogs
In the same BTK in vitro enzymatic assay, 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide achieved an IC50 of 1 nM . This is 5.5-fold more potent than Example 236 (IC50 = 5.5 nM) and 1.2-fold more potent than Example 79 (IC50 = 1.20 nM) from the identical patent series . The comparator compounds are structurally closely related benzamide derivatives that differ only in their aryl substitution patterns, yet they exhibit a statistically significant 1.2- to 5.5-fold loss in BTK inhibitory activity relative to the target compound.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Patent Example 236: 5.5 nM; Patent Example 79: 1.20 nM |
| Quantified Difference | 5.5-fold vs. Example 236; 1.2-fold vs. Example 79 |
| Conditions | BTK in vitro enzymatic assay measuring compound potency through IC50 determination (BindingDB assay description consistent across all three examples) |
Why This Matters
For a procurement scientist seeking the most potent BTK inhibitor from a defined chemical series, the 1 nM IC50 compound offers a 5.5-fold potency advantage over the closest analog, enabling lower working concentrations and reduced potential for off-target effects at the same degree of target engagement.
- [1] BindingDB monomerid 658441, BTK IC50: 1 nM. View Source
- [2] BindingDB monomerid 658410 (US20240083900 Example 236), BTK IC50: 5.5 nM. View Source
- [3] BindingDB monomerid 658433 (US20240083900 Example 79), BTK IC50: 1.20 nM. View Source
